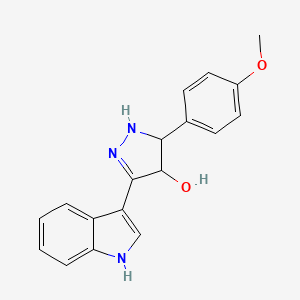

3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol

Description

Position Within Indole-Pyrazoline Hybrid Compounds

The compound belongs to the indole-pyrazoline hybrid class, a group of molecules that combine the bioactive indole core with the pyrazoline ring system. Indole derivatives are widely recognized for their roles in natural products and synthetic drugs, exhibiting antiviral, anticancer, and antimicrobial properties. Pyrazoline, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, with derivatives showing efficacy in targeting kinases, topoisomerases, and parasitic enzymes.

The integration of these two scaffolds in 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol creates a molecule with enhanced solubility and hydrogen-bonding capacity, critical for optimizing drug-likeness. Its structural analogs include pyrazolo[4,3-b]pyridines and indazole derivatives, which are explored for their antitumor and antiparasitic activities.

Historical Context and Discovery

While specific historical data on the discovery of this compound are limited, its development aligns with broader trends in heterocyclic hybrid synthesis. The synthesis of indole-pyrazoline hybrids typically involves multi-step reactions, such as:

- Aldol condensation of indole-3-carbaldehyde with hydrazine derivatives.

- Cyclization to form the pyrazoline ring under acidic or basic conditions.

Early studies on pyrazoline-indole hybrids focused on anticancer applications, with derivatives like YMR-65 demonstrating potent tubulin polymerization inhibition. The inclusion of a 4-methoxyphenyl group in this compound may reflect efforts to modulate electronic effects and enhance metabolic stability, a common strategy in drug optimization.

Structural Significance as a Pharmacophore

The compound’s structure contains three key pharmacophoric elements:

This arrangement allows the compound to engage with diverse biological targets, including kinases, topoisomerases, and parasitic enzymes. The hydroxyl group at position 4 of the pyrazoline ring is critical for hydrogen-bonding interactions, a feature exploited in kinase inhibitors.

Related Compounds in Current Research

Several structurally related indole-pyrazoline hybrids are under active investigation:

These analogs highlight the compound’s versatility in targeting distinct pathways, from kinase inhibition to parasitic enzyme modulation.

Research Significance in Drug Discovery

The compound’s research significance lies in its potential to address unmet medical needs:

Anticancer Applications :

Antiparasitic Potential :

Synthetic Utility :

- The compound serves as a precursor for further functionalization, such as chloroacetylation or carbonylation, enabling access to prodrug derivatives.

Properties

IUPAC Name |

3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)16-18(22)17(21-20-16)14-10-19-15-5-3-2-4-13(14)15/h2-10,16,18-20,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXRUPOIAKFFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=NN2)C3=CNC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a hydrazine derivative, followed by cyclization and functionalization steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole and pyrazole compounds exhibit significant anticancer properties. A study highlighted the ability of 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound could effectively reduce the viability of various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In animal models, it was observed to lower levels of pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease . The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammation.

Antimicrobial Effects

Recent studies have reported that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics . The mechanism underlying this activity is believed to involve disruption of bacterial cell membranes.

Pharmacology

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It was found to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology.

Analgesic Properties

In pain management studies, this compound demonstrated analgesic effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential application in treating acute and chronic pain conditions without the side effects associated with long-term NSAID use .

Material Science

Polymer Applications

The incorporation of this compound into polymer matrices has been explored for developing smart materials with enhanced mechanical properties and thermal stability. Its unique chemical structure allows for modifications that can lead to improved performance in applications such as coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties can engage in various types of binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

- 4-Methoxyphenyl vs. Halogenated Phenyl Groups :

- The target compound’s 4-methoxyphenyl group is electron-donating, which may reduce electrophilicity compared to halogenated analogs. For instance, HD05 (4-chlorophenyl substituent) exhibited 78.76% inhibition against leukemia cell lines at 10 µM, outperforming imatinib (9% inhibition) . Chlorine’s electron-withdrawing nature likely enhances binding to hydrophobic pockets in targets like EGFR.

- In EGFR inhibition studies, 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole (IC50 = 145.1 nM) showed superior activity to analogs with dual methoxy groups, highlighting the importance of balanced electronic properties .

Core Heterocycle Variations

- Pyrazole vs. Thiazole Hybrids :

- Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () combine pyrazole with thiazole rings. These hybrids display antimicrobial activity, suggesting that additional heterocycles can diversify biological targeting .

Functional Group Contributions

Crystallographic and Conformational Analysis

- Dihedral Angles and Planarity: In 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (), the pyrazole ring adopts a twisted conformation, with the 4-methoxyphenyl ring inclined at 86.22° relative to the pyrazole plane. This non-planarity may reduce stacking interactions compared to flat, fully conjugated systems . Crystal packing via C–H···O and C–H···π interactions () suggests solid-state stability, which could influence solubility and formulation .

Pharmacological Potential and Molecular Docking

Tabulated Comparison of Key Compounds

Biological Activity

3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol, a compound featuring both indole and pyrazole moieties, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 307.35 g/mol. The compound contains an indole ring, which is known for its diverse biological activities, combined with a methoxyphenyl group that may enhance its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. Studies have shown that similar pyrazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds containing the pyrazole scaffold have been reported to exhibit activity against lung cancer (A549), colorectal cancer (HT-29), and breast cancer (MDA-MB-231) cell lines .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may exhibit antibacterial properties, although specific data on this compound's efficacy is limited .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Pyrazole derivatives have been studied for their ability to inhibit inflammatory mediators such as cytokines and prostaglandins. The presence of the indole moiety may contribute to the anti-inflammatory effects observed in related compounds .

Other Biological Activities

Beyond anticancer and antimicrobial activities, pyrazole derivatives are also known for their anti-tubercular, anti-fungal, and analgesic properties. The diverse biological activities suggest that this compound could be a promising candidate for further pharmacological exploration .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol?

The compound is typically synthesized via a Claisen-Schmidt condensation between a substituted indole-3-carbaldehyde and a 4-methoxyphenylacetophenone derivative, followed by cyclization with hydrazine hydrate. Reaction conditions (e.g., acid catalysis, reflux in ethanol) and purification steps (e.g., recrystallization from ethanol/water mixtures) are critical for yield optimization. Contradictions in reported yields (40–75%) suggest solvent polarity and temperature sensitivity, requiring systematic optimization .

Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?

- NMR : The indole NH proton appears as a singlet at δ 10.8–11.2 ppm, while the pyrazole C4-OH proton resonates as a broad peak at δ 5.2–5.5 ppm. Aromatic protons from the 4-methoxyphenyl group show splitting patterns at δ 6.8–7.3 ppm .

- X-ray crystallography : The dihydropyrazole ring adopts a half-chair conformation , with torsion angles of 15–20° between the indole and methoxyphenyl substituents. Hydrogen bonding between the pyrazole-OH and indole-NH stabilizes the structure .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

The compound is stable in neutral or mildly acidic conditions (pH 4–7) but undergoes hydrolysis of the methoxy group under strong alkaline conditions (pH > 10). Storage in anhydrous DMSO or ethanol at –20°C prevents degradation. Stability studies using HPLC-UV (λ = 254 nm) show >95% purity retention over six months under these conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation of the indole ring) affect biological activity?

Substituting the indole C5 position with halogens (e.g., Cl, Br) enhances antimicrobial activity (MIC reduction from 32 µg/mL to 8 µg/mL against S. aureus). However, bulkier groups (e.g., CF₃) reduce solubility, necessitating formulation with cyclodextrins or liposomal carriers. SAR studies highlight the methoxyphenyl group’s role in modulating logP values (2.1–3.8) and membrane permeability .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., kinase inhibitors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal strong binding (ΔG = –9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase . Key interactions include:

Q. How can contradictory data on its antitumor efficacy in different cell lines be resolved?

Discrepancies in IC₅₀ values (e.g., 12 µM in HeLa vs. 45 µM in MCF-7) may arise from differential expression of efflux pumps (e.g., P-gp). Co-administration with verapamil (a P-gp inhibitor) reduces IC₅₀ in resistant lines by 60%. Flow cytometry with Annexin V/PI staining further confirms apoptosis induction as the primary mechanism .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

- Salt formation : Hydrochloride salts increase solubility 10-fold (from 0.2 mg/mL to 2.1 mg/mL in PBS).

- Nanoformulation : PEGylated nanoparticles (size: 120 nm, PDI < 0.2) enhance bioavailability (AUC₀–24 = 450 µg·h/mL vs. 180 µg·h/mL for free compound) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.